Methyl 3-(cbz-amino)butanoate

Catalog No.
S6604518
CAS No.
121054-27-1
M.F
C13H17NO4
M. Wt
251.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(cbz-amino)butanoate

CAS Number

121054-27-1

Product Name

Methyl 3-(cbz-amino)butanoate

IUPAC Name

methyl 3-(phenylmethoxycarbonylamino)butanoate

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

InChI

InChI=1S/C13H17NO4/c1-10(8-12(15)17-2)14-13(16)18-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16)

InChI Key

HSKIGKMMMZQYID-UHFFFAOYSA-N

SMILES

CC(CC(=O)OC)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(CC(=O)OC)NC(=O)OCC1=CC=CC=C1

Methyl 3-(cbz-amino)butanoate, also known as (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-(methylthio)butanoate, is a chemical compound with the molecular formula C14_{14}H19_{19}NO4_4S and a molecular weight of 297.37 g/mol. This compound features a benzyloxycarbonyl (cbz) protecting group on the amino functionality, which is commonly used in peptide synthesis to protect amines from undesired reactions during chemical transformations. The structure of methyl 3-(cbz-amino)butanoate includes a butanoate moiety, which is significant in various biochemical applications and synthetic pathways .

Typical of amino acid derivatives:

  • Hydrolysis: The benzyloxycarbonyl group can be removed under acidic or basic conditions, yielding the corresponding amino acid derivative.
  • Esterification: The carboxylic acid portion can react with alcohols to form esters, which can be useful in synthesizing more complex molecules.
  • Amination: The compound can participate in nucleophilic substitution reactions where the amino group can react with electrophiles, expanding its utility in synthetic organic chemistry.

These reactions highlight its versatility as a building block in organic synthesis and medicinal chemistry .

  • Antimicrobial Activity: Many amino acid derivatives show antimicrobial properties, potentially making this compound useful in developing antibiotics.
  • Enzyme Inhibition: Some studies suggest that related compounds may inhibit certain cytochrome P450 enzymes, indicating potential applications in drug metabolism studies .

Methyl 3-(cbz-amino)butanoate can be synthesized through several methods:

  • Direct Amination: Starting from methyl 3-bromobutanoate, the compound can be synthesized by reacting it with cbz-protected amines under basic conditions.
  • Enzymatic Methods: Lipase-catalyzed reactions have been reported for the resolution of racemic mixtures of similar compounds, providing an enantiomerically pure product .
  • Multi-step Synthesis: A more complex synthesis may involve several steps including protection-deprotection strategies and coupling reactions to build the desired structure efficiently.

These methods illustrate its accessibility for research and industrial applications .

Methyl 3-(cbz-amino)butanoate has potential applications in various fields:

  • Pharmaceutical Development: As a building block for peptide synthesis and drug design.
  • Biochemical Research: Useful in studies involving enzyme kinetics and metabolic pathways due to its structural similarity to natural amino acids.
  • Synthetic Chemistry: Employed as an intermediate in the synthesis of more complex organic molecules .

Interaction studies involving methyl 3-(cbz-amino)butanoate focus primarily on its interactions with enzymes and other biological molecules:

  • Cytochrome P450 Inhibition: Preliminary data suggest that it may inhibit specific cytochrome P450 enzymes, impacting drug metabolism and pharmacokinetics.
  • Binding Studies: Its structural characteristics allow it to interact with various receptors and enzymes, making it a candidate for further pharmacological studies .

Several compounds share structural similarities with methyl 3-(cbz-amino)butanoate. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
(S)-4-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid28862-80-80.97
(R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid27025-24-70.86
Methyl (S)-2-(Cbz-amino)-3-butenoate56762-93-70.88

These compounds exhibit unique properties that differentiate them from methyl 3-(cbz-amino)butanoate, such as variations in their side chains or functional groups, which can significantly influence their biological activities and synthetic utility .

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

251.11575802 g/mol

Monoisotopic Mass

251.11575802 g/mol

Heavy Atom Count

18

Dates

Modify: 2023-11-23

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